molecular formula C11H10N2O5 B12931500 Allyl (4-formyl-3-nitrophenyl)carbamate

Allyl (4-formyl-3-nitrophenyl)carbamate

Cat. No.: B12931500
M. Wt: 250.21 g/mol
InChI Key: BBNQVHPRDAJKNW-UHFFFAOYSA-N
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Description

Allyl (4-formyl-3-nitrophenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their diverse chemical properties and biological activities. This compound is characterized by the presence of an allyl group, a formyl group, and a nitrophenyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl (4-formyl-3-nitrophenyl)carbamate typically involves the reaction of 4-formyl-3-nitrophenol with allyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts such as zinc chloride can improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Allyl (4-formyl-3-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-formyl-3-nitrobenzoic acid.

    Reduction: Allyl (4-formyl-3-aminophenyl)carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Allyl (4-formyl-3-nitrophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of allyl (4-formyl-3-nitrophenyl)carbamate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The allyl group can participate in electrophilic addition reactions, further modifying the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-formyl-2-methoxyphenyl N-(2-chloro-4-nitrophenyl)carbamate
  • 4-formyl-2-methoxyphenyl N-(4-fluoro-3-nitrophenyl)carbamate
  • 4-methoxyphenyl N-(2-methoxy-5-nitrophenyl)carbamate

Uniqueness

Allyl (4-formyl-3-nitrophenyl)carbamate is unique due to the presence of the allyl group, which imparts additional reactivity compared to similar compounds. This reactivity can be exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

prop-2-enyl N-(4-formyl-3-nitrophenyl)carbamate

InChI

InChI=1S/C11H10N2O5/c1-2-5-18-11(15)12-9-4-3-8(7-14)10(6-9)13(16)17/h2-4,6-7H,1,5H2,(H,12,15)

InChI Key

BBNQVHPRDAJKNW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1=CC(=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

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